molecular formula C9H13BO2 B150979 2,4,5-Trimethylphenylboronic acid CAS No. 352534-80-6

2,4,5-Trimethylphenylboronic acid

Cat. No.: B150979
CAS No.: 352534-80-6
M. Wt: 164.01 g/mol
InChI Key: NNQHKSYWLLYOHI-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenylboronic acid is an organoboronic acid with the molecular formula C9H13BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its ability to form stable boron-oxygen bonds with various substrates, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

The primary target of (2,4,5-trimethylphenyl)boronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (2,4,5-trimethylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,4,5-trimethylphenyl)boronic Acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (2,4,5-trimethylphenyl)boronic Acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The success of this reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Result of Action

The result of the action of (2,4,5-trimethylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .

Action Environment

The action of (2,4,5-trimethylphenyl)boronic Acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of laboratory and industrial settings . It should be noted that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4,5-trimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQHKSYWLLYOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408155
Record name 2,4,5-Trimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-80-6
Record name B-(2,4,5-Trimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352534-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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